7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H28N6O4S and its molecular weight is 484.58. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the chromodomain Y-like (CDYL) protein . CDYL is a histone methyllysine reader protein that plays a crucial role in epigenetic regulation .
Mode of Action
The compound interacts with CDYL by binding to its chromodomain . This interaction is facilitated by the benzo[d]oxazol-2(3H)-one moiety of the compound, which has been identified as a potent and selective inhibitor of CDYL . The binding conformation between the chromodomain of CDYL and the compound was studied via molecular docking and dynamic simulations .
Biochemical Pathways
Upon binding to CDYL, the compound perturbs the recruitment of CDYL onto chromatin, resulting in transcriptional derepression of its target genes . This suggests that the compound affects the epigenetic regulation pathway, specifically the histone methylation process .
Result of Action
The compound’s action results in the transcriptional derepression of CDYL target genes . Moreover, it has been demonstrated that the compound promotes the development and branching of neurodendrites by inhibiting CDYL in hippocampal and cortical cultured neurons .
Properties
IUPAC Name |
7-[3-(1,3-benzoxazol-2-ylsulfanyl)-2-methylpropyl]-8-(2,6-dimethylmorpholin-4-yl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O4S/c1-13(12-34-23-24-16-7-5-6-8-17(16)33-23)9-29-18-19(27(4)22(31)26-20(18)30)25-21(29)28-10-14(2)32-15(3)11-28/h5-8,13-15H,9-12H2,1-4H3,(H,26,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCITHKKIHIOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2CC(C)CSC4=NC5=CC=CC=C5O4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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